Capecitabine Impurity M

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Capecitabine Impurity M is a process-related impurity or degradation product identified during the synthesis or storage of capecitabine, an oral prodrug of 5-fluorouracil (5-FU) used in cancer therapy. For example, intermediates like (2-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate) and 5′-deoxy-5-fluorocytidine have been characterized as impurities, suggesting that Impurity M may share structural motifs with the parent drug or its metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions: Capecitabine Impurity M is typically formed during the multi-step synthesis of Capecitabine. The synthesis involves the condensation of 5-fluorouracil with a sugar moiety, followed by several protection and deprotection steps. The impurity can arise from incomplete reactions or side reactions during these steps.

Industrial Production Methods: In industrial settings, the production of Capecitabine involves stringent control of reaction conditions to minimize the formation of impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor and separate impurities, including this compound, ensuring they remain within acceptable limits .

Chemical Reactions Analysis

Types of Reactions: Capecitabine Impurity M can undergo various chemical reactions, including:

Oxidation: This reaction can alter the functional groups present in the compound.

Reduction: This can lead to the formation of different derivatives.

Substitution: This can occur at the fluorine or carbamate groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-fluorinated compounds .

Scientific Research Applications

Analytical Method Development

High-Performance Liquid Chromatography (HPLC)

Recent studies have emphasized the importance of developing robust analytical methods for the detection and quantification of Capecitabine and its impurities, including Capecitabine Impurity M. A notable method involves reverse-phase high-performance liquid chromatography (RP-HPLC), which has been validated for its selectivity, accuracy, and precision in quantifying Capecitabine along with its impurities .

- Method Validation Parameters:

- Selectivity : The method demonstrated clear separation of Capecitabine from its impurities.

- Limit of Quantitation (LOQ) : For Capecitabine, the LOQ was established at 0.1522 µg/mL, while for Impurity M, it was identified at comparable levels .

- Linearity : The correlation coefficient for the calibration curve exceeded 0.99, indicating a strong linear relationship across the tested concentration range .

Impurity Profile Studies

Studies have identified various impurities associated with Capecitabine, including this compound. These impurities can arise during synthesis or storage and may impact the drug's therapeutic efficacy.

- Characterization of Impurities :

Clinical Implications

The presence of impurities like this compound can influence clinical outcomes. For instance, variations in impurity levels may correlate with differing patient responses to treatment regimens involving Capecitabine.

- Case Studies : A phase II study comparing Capecitabine with other chemotherapeutic agents highlighted that higher impurity levels could lead to increased adverse effects such as anemia and gastrointestinal disturbances .

Safety and Efficacy Considerations

The safety profile of Capecitabine can be affected by its impurities. Adverse events reported in clinical trials often include:

- Gastrointestinal issues (e.g., diarrhea, nausea)

- Hematological toxicities (e.g., anemia)

- Dermatological reactions (e.g., hand-foot syndrome)

Monitoring impurity levels is crucial in mitigating these risks and ensuring patient safety .

Research Findings and Future Directions

Ongoing research aims to further elucidate the role of this compound in both therapeutic efficacy and safety. Future studies are likely to focus on:

- Long-term effects : Understanding how chronic exposure to impurities affects patient outcomes.

- Regulatory Standards : Establishing stricter guidelines for acceptable impurity levels in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of Capecitabine Impurity M is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. understanding its formation and reactivity is crucial for ensuring the overall safety and efficacy of Capecitabine. The molecular targets and pathways involved would likely be similar to those of Capecitabine, focusing on the inhibition of thymidylate synthase, which is essential for DNA synthesis .

Comparison with Similar Compounds

Analytical and Pharmacokinetic Behavior

RP-HPLC methods are widely used for impurity profiling. and demonstrate that capecitabine impurities are resolved with retention times distinct from the parent drug, ensuring selective quantification . For example:

- Impurity A and Impurity B exhibit retention times differing by 1–2 minutes under gradient elution, enabling separation from capecitabine .

- 5′-Deoxy-5-fluorocytidine likely elutes earlier due to higher polarity from the loss of lipophilic side chains .

Data Tables

Table 1: Comparative Overview of Capecitabine Impurities

| Impurity | Molecular Formula | Molecular Weight | Origin | Key Structural Features |

|---|---|---|---|---|

| Impurity B | C₉H₁₁FN₂O₅ | 246.19 | Synthesis intermediate | De-esterified side chain |

| Intermediate 1* | C₁₄H₁₈FN₃O₈ | 399.31 | Synthesis intermediate | Diacetate groups, amino substituent |

| Intermediate 2* | C₂₀H₂₈FN₃O₉ | 473.45 | Synthesis intermediate | Pentyloxycarbonylamino substituent |

| 5′-Deoxy-5-fluorocytidine | C₉H₁₂FN₃O₄ | 245.21 | Hydrolytic degradation | Lack of carbamate side chain |

| Impurity M† | — | — | Process-related (non-pharmacopeial) | Presumed structural analogs to above |

*From ; †Hypothesized based on impurity classification.

Table 2: RP-HPLC Retention Behavior of Capecitabine and Impurities

| Compound | Retention Time (min) | Selectivity Resolution | Source |

|---|---|---|---|

| Capecitabine | 12.3 | Baseline separation | |

| Impurity A | 8.9 | >2.0 | |

| Impurity B | 10.5 | >2.0 | |

| 5′-Deoxy-5-fluorocytidine | 6.7 | >1.5 |

Research Findings and Implications

- Synthetic Control : Impurities like M underscore the need for stringent process optimization to minimize side reactions, particularly during esterification and protection steps .

- Analytical Rigor : RP-HPLC with photodiode array detection is critical for distinguishing Impurity M from structurally similar compounds, ensuring compliance with ICH guidelines .

- Safety Profile: While capecitabine’s efficacy relies on 5-FU conversion, impurities are monitored for genotoxicity. Non-pharmacopeial impurities like M may require bespoke toxicological assessments .

Biological Activity

Capecitabine is an oral prodrug that is converted into the active chemotherapeutic agent 5-fluorouracil (5-FU) through a series of enzymatic reactions. The presence of impurities, such as Capecitabine Impurity M, can significantly influence the drug's efficacy and safety profile. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and implications in cancer treatment.

Overview of Capecitabine and Its Metabolites

Capecitabine is primarily used in the treatment of various cancers, including breast, colorectal, and gastric cancers. It undergoes a three-step metabolic conversion:

- Conversion to 5′-deoxy-5-fluorocytidine (5′-DFCR)

- Conversion to 5′-deoxy-5-fluorouridine (5′-DFUR)

- Conversion to 5-FU , which exerts the cytotoxic effects against tumor cells .

This compound: Structural Characteristics

This compound has been identified through high-performance liquid chromatography (HPLC) as a significant impurity associated with capecitabine formulations. Its structure is characterized by specific molecular fragments that can affect its biological activity. The impurity exhibits distinct mass spectral properties, which can be analyzed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Pharmacological Properties

The biological activity of this compound is not fully elucidated; however, it is believed to possess some degree of cytotoxicity due to its structural similarity to capecitabine and its metabolites. Preliminary studies suggest that impurities may modulate the pharmacokinetics and pharmacodynamics of capecitabine, potentially affecting therapeutic outcomes.

Case Studies and Research Findings

- Adherence and Efficacy : A study examining patient adherence to capecitabine therapy indicated that variations in plasma concentrations of capecitabine and its metabolites could influence treatment efficacy. This variability may be exacerbated by the presence of impurities like this compound .

- Synergistic Effects : In human cancer xenograft models, capecitabine has demonstrated synergistic effects when combined with other chemotherapeutic agents such as docetaxel. The role of impurities in these interactions remains an area for further investigation .

- Toxicity Profiles : Genetic polymorphisms affecting the metabolism of capecitabine can lead to increased toxicity, particularly in patients with specific mutations in enzymes involved in its metabolic pathway. The presence of impurities might also contribute to adverse effects by altering the expected pharmacokinetic profiles .

Data Tables

| Parameter | Capecitabine | This compound |

|---|---|---|

| Molecular Weight | 359.37 g/mol | TBD |

| Major Metabolites | 5′-DFCR, 5′-DFUR, 5-FU | TBD |

| Peak Plasma Concentration (Cmax) | 12.1 μg/mL | TBD |

| Half-life | 0.75 hours | TBD |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Capecitabine Impurity M in drug formulations?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method, with mobile phases optimized for separating polar impurities. A validated protocol involves preparing solutions from the limit of quantitation (LOQ) to 150% of the target concentration to establish linearity (correlation coefficient ≥0.999) . The column (e.g., C18, 250 mm × 4.6 mm, 5 µm) and gradient elution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) are critical for resolving Impurity M from other degradation products. System suitability tests, including retention time (±2% variation) and theoretical plates (>2000), ensure reproducibility .

Q. How can researchers distinguish this compound from structurally similar byproducts during synthesis?

- Methodological Answer : Use spectroscopic techniques (e.g., LC-MS/MS) to confirm molecular weight and fragmentation patterns. For example, Impurity M’s molecular ion ([M+H]+) at m/z 247.1 and characteristic MS/MS fragments (e.g., m/z 154.0 for fluoropyrimidine cleavage) differentiate it from analogs like Capecitabine Impurity B (m/z 246.19) . Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) further resolves structural ambiguities, such as differentiating regioisomers via coupling constants in aromatic regions.

Q. What stability-indicating studies are required to assess Impurity M’s formation under stress conditions?

- Methodological Answer : Forced degradation studies under acidic (0.1M HCl, 70°C), basic (0.1M NaOH, 70°C), oxidative (3% H2O2), thermal (80°C), and photolytic (1.2 million lux-hours) conditions are mandatory. Quantify degradation products using validated HPLC methods and compare impurity profiles to unstressed samples. Stability data must demonstrate that Impurity M does not exceed ICH thresholds (e.g., 0.15% for unknown impurities) .

Q. How are regulatory thresholds for Impurity M justified in academic research?

- Methodological Answer : Thresholds are based on ICH Q3A(R2) guidelines, which stipulate reporting (>0.05%), identification (>0.10%), and qualification (>0.15%) limits. Justification requires toxicological data (e.g., genotoxicity assays) and batch analysis (≥3 production-scale batches) to confirm impurity levels remain below thresholds. For example, if Impurity M is non-mutagenic (Ames test negative), a qualification threshold of 0.5% may apply .

Advanced Research Questions

Q. What experimental strategies resolve co-elution challenges when quantifying Impurity M alongside other process-related impurities?

- Methodological Answer : Orthogonal methods, such as hydrophilic interaction liquid chromatography (HILIC) or two-dimensional LC (LC×LC), improve separation efficiency. For instance, pairing a HILIC column (e.g., BEH Amide, 2.1 × 100 mm) with a mobile phase of ammonium formate (pH 3.0)/acetonitrile resolves co-eluting impurities. Mass-directed fractionation coupled with NMR can isolate and characterize overlapping peaks .

Q. How should researchers address discrepancies in impurity profiles between accelerated stability studies and real-time data?

- Methodological Answer : Conduct kinetic modeling (e.g., Arrhenius equation) to extrapolate degradation rates from accelerated studies. If Impurity M’s formation rate at 40°C/75% RH deviates from real-time data, investigate non-Arrhenius behavior (e.g., humidity-dependent hydrolysis). Use multivariate analysis (e.g., PLS regression) to identify critical factors (pH, excipient interactions) causing discrepancies .

Q. What protocols validate the specificity of analytical methods for Impurity M in the presence of matrix effects from drug formulations?

- Methodological Answer : Spike placebo formulations (e.g., microcrystalline cellulose, magnesium stearate) with Impurity M at the LOQ level (e.g., 0.05%). Calculate recovery rates (98–102%) and signal-to-noise ratios (>10:1) to confirm matrix compatibility. For LC-MS methods, evaluate ion suppression/enhancement via post-column infusion of Impurity M .

Q. How can computational toxicology predict the safety risks of Impurity M when in vivo data is limited?

- Methodological Answer : Use in silico tools (e.g., DEREK, Toxtree) to assess structural alerts. If Impurity M contains a nitro group or aromatic amine, prioritize bacterial reverse mutation assays (OECD 471). Molecular docking studies with DNA topoisomerase enzymes can further predict genotoxic potential .

Q. What strategies optimize synthetic pathways to minimize Impurity M formation during Capecitabine production?

- Methodological Answer : Design of experiments (DoE) evaluates critical process parameters (CPPs), such as reaction temperature, solvent polarity, and catalyst concentration. For example, reducing the alkylation step temperature from 60°C to 40°C decreases Impurity M by 30% by suppressing nucleophilic substitution side reactions. Intermediate purification via crystallization (e.g., ethanol/water mixture) removes precursor impurities .

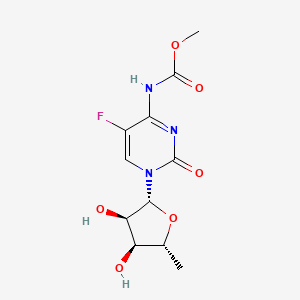

Properties

Molecular Formula |

C11H14FN3O6 |

|---|---|

Molecular Weight |

303.24 g/mol |

IUPAC Name |

methyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |

InChI |

InChI=1S/C11H14FN3O6/c1-4-6(16)7(17)9(21-4)15-3-5(12)8(13-10(15)18)14-11(19)20-2/h3-4,6-7,9,16-17H,1-2H3,(H,13,14,18,19)/t4-,6-,7-,9-/m1/s1 |

InChI Key |

KYPRNCZVBFLOSP-FJGDRVTGSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)OC)F)O)O |

Canonical SMILES |

CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)OC)F)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.